Cas no 20204-80-2 (1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose)
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranose, 1,6-anhydro-,2,4-bis(4-methylbenzenesulfonate)
- 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose
- 1,6-ANHYDRO-2,4-DI-O-P-TOLUENESULFONYL-ß-D-GLUCOPYRANOSE
- [(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate
- (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name)
- 20204-80-2
- AKOS030241722
- diallyldimethylammoniumchloride
- [(1R, 2S, 4R, 5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6, 8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate
- DTXSID40676208
- 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose
-
- Inchi: 1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1
- InChI Key: NJSSICCENMLTKO-HRCBOCMUSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O[C@H]1C([C@H]([C@@H]2OC[C@H]1O2)OS(C1C=CC(C)=CC=1)(=O)=O)O
Computed Properties
- Exact Mass: 470.07100
- Monoisotopic Mass: 470.07052462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 816
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 142Ų
Experimental Properties
- Density: 1.54
- Melting Point: 108-110°C
- Boiling Point: 689.562 °C at 760 mmHg
- Flash Point: 370.834 °C
- Refractive Index: 1.642
- PSA: 142.19000
- LogP: 3.42900
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A637865-50mg |
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose |
20204-80-2 | 50mg |
$ 104.00 | 2023-04-19 | ||
| TRC | A637865-100mg |
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose |
20204-80-2 | 100mg |
$ 150.00 | 2023-04-19 | ||
| TRC | A637865-250mg |
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose |
20204-80-2 | 250mg |
$ 333.00 | 2023-04-19 | ||
| TRC | A637865-1g |
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose |
20204-80-2 | 1g |
$ 1171.00 | 2023-04-19 | ||
| Biosynth | MA04605-50 mg |
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-b-D-glucopyranose |
20204-80-2 | 50mg |
$103.50 | 2023-01-04 | ||
| Biosynth | MA04605-100 mg |
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-b-D-glucopyranose |
20204-80-2 | 100MG |
$195.00 | 2023-01-04 | ||
| Biosynth | MA04605-250 mg |
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-b-D-glucopyranose |
20204-80-2 | 250MG |
$365.00 | 2023-01-04 | ||
| A2B Chem LLC | AB03505-100mg |
β-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) |
20204-80-2 | 100mg |
$1125.00 | 2024-04-20 | ||
| A2B Chem LLC | AB03505-1g |
β-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) |
20204-80-2 | 1g |
$2400.00 | 2024-04-20 |
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose
Recent Advances in the Study of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose (CAS: 20204-80-2)
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose (CAS: 20204-80-2) is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer research. This compound's unique structural features make it a versatile building block for the preparation of glycosyl donors and acceptors, which are essential for the synthesis of biologically active molecules.
A recent study published in the Journal of Medicinal Chemistry explored the use of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose as a precursor for the synthesis of glycosylated nucleosides with potential antiviral activity. The researchers demonstrated that the compound's tosyl groups could be selectively removed under mild conditions, allowing for the introduction of various nucleobases. This approach yielded a series of glycosylated nucleosides that showed promising activity against RNA viruses, including SARS-CoV-2.
In another study, researchers investigated the role of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose in the synthesis of tumor-associated carbohydrate antigens (TACAs). These antigens are critical targets for cancer immunotherapy, as they are overexpressed on the surface of many cancer cells. The study, published in Carbohydrate Research, detailed a highly efficient synthetic route to TACAs using the compound as a key intermediate. The resulting glycoconjugates exhibited strong binding affinity to monoclonal antibodies, suggesting their potential use in vaccine development.
Further advancements in the field have focused on optimizing the synthetic protocols for 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose. A recent paper in Organic Letters described a novel one-pot synthesis method that significantly improved the yield and purity of the compound. This method utilized a combination of enzymatic and chemical transformations, reducing the number of steps required and minimizing the use of hazardous reagents. The improved synthetic route is expected to facilitate large-scale production of the compound for industrial applications.
The pharmacological potential of derivatives of 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose has also been a subject of recent research. A study in Bioorganic & Medicinal Chemistry reported the synthesis and evaluation of a series of glycosidase inhibitors based on the compound's scaffold. These inhibitors demonstrated potent activity against α-glucosidases, which are implicated in diabetes and viral infections. The findings suggest that the compound's derivatives could serve as lead structures for the development of new antidiabetic and antiviral drugs.
In conclusion, recent research on 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-β-D-glucopyranose (CAS: 20204-80-2) has underscored its importance as a versatile intermediate in medicinal chemistry. Its applications span from the synthesis of antiviral agents to cancer vaccines, highlighting its broad utility in drug discovery. Continued efforts to optimize its synthesis and explore its pharmacological potential are expected to yield further breakthroughs in the coming years.
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